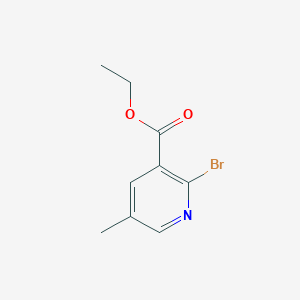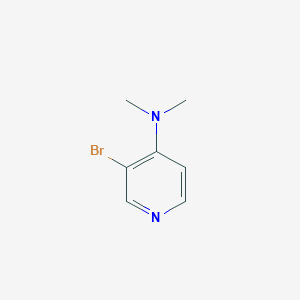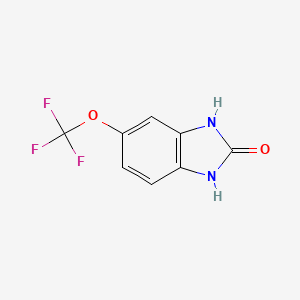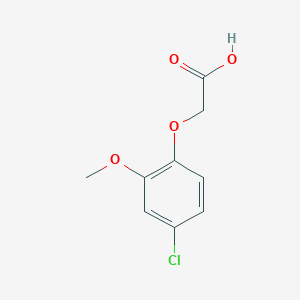
Ethyl 2-bromo-5-methylnicotinate
Übersicht
Beschreibung
Ethyl 2-bromo-5-methylnicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol .
Vorbereitungsmethoden
The synthesis of Ethyl 2-bromo-5-methylnicotinate typically involves the bromination of 5-methylnicotinic acid followed by esterification. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and ethanol as the esterifying agent. The process is usually carried out under reflux conditions to ensure complete reaction .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .
Analyse Chemischer Reaktionen
Ethyl 2-bromo-5-methylnicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-bromo-5-methylnicotinic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-5-methylnicotinate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Development: The compound is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions.
Material Science: The compound is investigated for its role in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-5-methylnicotinate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the compound. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can interact with various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-5-methylnicotinate can be compared with other nicotinic acid derivatives, such as:
Methyl Nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Chromium Nicotinate: Involved in glucose metabolism and insulin signaling.
Eigenschaften
IUPAC Name |
ethyl 2-bromo-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLWSPZTPMXMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512956 | |
| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-16-9 | |
| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)








